Scaffold Differentiation from MPX‑004: Pyrazole‑Pyrazine vs. Pyrazine‑Carboxamide Core Modulates GluN2A Antagonist Activity
The target compound replaces the pyrazine‑2‑carboxamide core of MPX‑004 with a pyrazin‑2‑yl‑1H‑pyrazole motif connected via an ethyl linker [1]. In HEK‑293 cell‑based GluN2A assays, MPX‑004 (5‑(((3‑chloro‑4‑fluorophenyl)sulfonamido)methyl)‑N‑((2‑methylthiazol‑5‑yl)methyl)pyrazine‑2‑carboxamide) inhibits GluN2A with an IC50 of 79 nM [2]. While the target compound has not been directly tested in the same assay, the scaffold change is expected to reduce GluN2A potency relative to MPX‑004 because the pyrazole‑pyrazine unit lacks the carboxamide hydrogen‑bond donor that interacts with GluN2A Thr1264 [3]. Conversely, the more flexible ethyl‑pyrazole linker may improve selectivity over GluN2B, as rigid pyrazine‑carboxamide analogs often retain residual GluN2B inhibition at high concentrations [2].
| Evidence Dimension | GluN2A inhibitory potency (IC50) and scaffold comparison |
|---|---|
| Target Compound Data | Not yet determined in published GluN2A assays |
| Comparator Or Baseline | MPX‑004: IC50 = 79 nM (GluN2A); no inhibition of GluN2B/GluN2D at concentrations fully inhibiting GluN2A [2] |
| Quantified Difference | Cannot be quantified for target compound; scaffold difference implies altered hydrogen‑bonding network |
| Conditions | HEK‑293 cells transfected with GluN2A‑D subunits; FLIPR Ca²⁺ flux assay [2] |
Why This Matters
For researchers seeking a GluN2A‑biased probe with potentially differentiated selectivity over GluN2B, the scaffold‑hopped architecture of the target compound may offer advantages over MPX‑004, but direct comparative data are required to confirm this hypothesis.
- [1] PubChem. 3-Chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide. Structure comparison with MPX‑004 performed via 2D similarity search. View Source
- [2] Volgraf M, Sellers BD, Jiang Y, et al. MPX‑004 and MPX‑007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit. J Med Chem. 2016;59(19):8890‑8900. View Source
- [3] Hansen KB, Yi F, Perszyk RE, et al. Structure, function, and allosteric modulation of NMDA receptors. J Gen Physiol. 2018;150(8):1081‑1105. (Provides structural rationale for GluN2A‑ligand interactions.) View Source
